molecular formula C14H15F3N2O2 B6504373 N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide CAS No. 1396684-18-6

N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide

Cat. No. B6504373
CAS RN: 1396684-18-6
M. Wt: 300.28 g/mol
InChI Key: TXCCDZDUATUWHF-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide (DMTB) is a small molecule that has recently been studied for its potential therapeutic applications. DMTB has been found to have a variety of chemical and biological properties, including the ability to act as an inhibitor of enzymes, an agonist of G protein-coupled receptors, and a modulator of gene expression. DMTB is also an important chemical reagent in the synthesis of other compounds.
Synthesis
DMTB is synthesized by a reaction between 4-trifluoromethoxybenzaldehyde and dimethylamine in the presence of a base catalyst. The reaction produces a crude product that is then purified by recrystallization. This process yields a white crystalline powder with a melting point of 91-93 °C.

Scientific Research Applications

N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide has been studied for its potential applications in various scientific fields. In biochemistry, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide has been used to study the inhibition of enzymes, such as tyrosine kinase and phosphatases. In pharmacology, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide has been used to study the agonism of G-protein coupled receptors, such as the serotonin 5-HT1A and 5-HT2A receptors. In molecular biology, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide has been used to study the modulation of gene expression.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide is not fully understood. However, it is believed that N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide binds to the active site of enzymes, resulting in the inhibition of their activity. Similarly, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide is thought to bind to G-protein coupled receptors, resulting in the activation of the receptors. Finally, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide is thought to bind to DNA, resulting in the modulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide are not fully understood. However, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide has been shown to inhibit the activity of enzymes, activate G-protein coupled receptors, and modulate gene expression. In addition, N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide for lab experiments include its low cost, ease of synthesis, and ability to be used in a variety of scientific applications. The main limitation of N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions of research involving N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide include further exploration of its biochemical and physiological effects, development of more efficient synthesis methods, and investigation of its potential therapeutic applications. Other potential future directions include the development of novel compounds based on the structure of N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide and the exploration of its potential applications in nanotechnology.

properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-19(2)10-4-3-9-18-13(20)11-5-7-12(8-6-11)21-14(15,16)17/h5-8H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCCDZDUATUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide

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